5-Bromo-2-cyclopropylpyrimidine

Lipophilicity Drug-likeness Physicochemical property

Researchers executing GR antagonist syntheses per WO2006/004532 or US2015/51395 risk SAR disruption when replacing 5-bromo-2-cyclopropylpyrimidine with non-cyclopropyl analogs. The cyclopropyl ring enforces conformational rigidity (single rotatable bond) and a distinct XLogP3 of 1.5 that linear alkyl or planar aryl groups cannot replicate. • Avoids oxidative metabolism issues of isosteric isopropyl/ethyl groups • Higher thermal stability (bp 255 °C) vs. 5-bromo-2-chloropyrimidine (bp 95 °C) for high-temperature cross-couplings Supplied as ≥98% pure solid with ambient shipping; ideal for Suzuki-Miyaura and Stille sequences at 70-110 °C.

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
CAS No. 304902-96-3
Cat. No. B1290251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclopropylpyrimidine
CAS304902-96-3
Molecular FormulaC7H7BrN2
Molecular Weight199.05 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(C=N2)Br
InChIInChI=1S/C7H7BrN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2
InChIKeyANURJXNEVQWODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-cyclopropylpyrimidine: Product Overview


5-Bromo-2-cyclopropylpyrimidine (CAS 304902-96-3) is a disubstituted pyrimidine heterocycle containing a bromine atom at the 5-position and a cyclopropyl ring at the 2-position. This dual substitution pattern creates a versatile synthetic intermediate with a molecular formula of C₇H₇BrN₂, a molecular weight of 199.05 g/mol, and a computed XLogP3 of 1.5 . The bromine serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the cyclopropyl group imparts conformational rigidity and modulates lipophilicity and metabolic stability relative to simple alkyl or aryl analogs . The compound is cited in patent literature as a key intermediate in the synthesis of glucocorticoid receptor modulators, particularly in WO2006/4532 A1 and US2015/51395 A1 [1].

Workflow
Cross-coupling & heterocyclic derivatization
Selection Logic
Cyclopropyl for conformational rigidity & modulated LogP
Use Context
GR modulator patent route intermediate

5-Bromo-2-cyclopropylpyrimidine: Why Substitution Fails


Substituting 5-bromo-2-cyclopropylpyrimidine with a structurally similar 5-bromopyrimidine (e.g., 5-bromo-2-methylpyrimidine or 5-bromo-2-chloropyrimidine) carries significant risk of altering downstream molecular properties. The cyclopropyl group at the 2-position is not a passive substituent; it introduces ring strain (≈27.5 kcal/mol) and a unique spatial orientation that affects molecular recognition, metabolic stability, and lipophilicity in ways that linear alkyl or planar aryl groups cannot replicate [1]. Comparative computed XLogP3 values illustrate this divergence: 5-bromo-2-cyclopropylpyrimidine (1.5) occupies a distinct lipophilicity range compared to 5-bromo-2-methylpyrimidine (1.3), 5-bromo-2-chloropyrimidine (1.9), and 5-bromo-2-ethylpyrimidine (1.7) [2]. In medicinal chemistry campaigns, even a ΔLogP of 0.2–0.4 units can meaningfully impact membrane permeability, solubility, and off-target binding profiles. Furthermore, the cyclopropyl ring has been demonstrated in multiple drug discovery programs to reduce oxidative metabolism compared to isosteric isopropyl or ethyl groups, a property that cannot be assumed when switching to non-cyclopropyl analogs .

Property
5-Br-2-cyclopropylpyrimidine
Methyl / Chloro / Ethyl analogs
Lipophilicity
Intermediate XLogP3 window
XLogP3 shift may alter permeability & off-target binding profiles
Conformation
Constrained sp³-rich ring
Flexible alkyl chains add rotatable bonds; entropy penalty may differ
Metabolism
Cyclopropyl ring may reduce oxidative metabolism
Isopropyl/ethyl groups may not replicate metabolic stability context

5-Bromo-2-cyclopropylpyrimidine: Quantitative Differentiation


Lipophilicity (XLogP3) vs. Analogs

The computed XLogP3 of 5-bromo-2-cyclopropylpyrimidine is 1.5, positioning it between the more polar 5-bromo-2-methylpyrimidine (XLogP3 = 1.3) and the more lipophilic 5-bromo-2-ethylpyrimidine (XLogP3 = 1.7) and 5-bromo-2-chloropyrimidine (XLogP3 = 1.9) [1]. This intermediate lipophilicity is critical for balancing aqueous solubility and membrane permeability in lead optimization.

Lipophilicity vs. Analogs
Cross-study comparable
XLogP3 = 1.5 Δ = +0.2 vs. methyl; −0.4 vs. chloro
Reported intermediate lipophilicity for balancing solubility and permeability
XLogP3 algorithm; data to verify for specific ADME predictions
Lipophilicity Drug-likeness Physicochemical property

Boiling Point & Physical State vs. Analogs

5-Bromo-2-cyclopropylpyrimidine exhibits a boiling point of 255 °C (at 760 mmHg), which is significantly higher than that of 5-bromo-2-methylpyrimidine (195 °C), 5-bromo-2-ethylpyrimidine (212 °C), and 5-bromo-2-chloropyrimidine (95 °C at 15 mmHg) [1]. The elevated boiling point facilitates purification by distillation under reduced pressure without excessive thermal stress and differentiates its volatility profile from lower-boiling analogs.

Boiling Point vs. Analogs
Cross-study comparable
255 °C (760 mmHg) +60 °C vs. methyl analog
Supports wider thermal window for solvent removal and distillation
Atmospheric pressure; chloro analog measured at 15 mmHg
Boiling point Physical property Purification

Conformational Rigidity: Cyclopropyl vs. Alkyl Chains

5-Bromo-2-cyclopropylpyrimidine has exactly 1 rotatable bond (the C–C bond connecting the cyclopropyl ring to the pyrimidine core), as computed from its SMILES structure . In contrast, 5-bromo-2-ethylpyrimidine possesses 2 rotatable bonds, and 5-bromo-2-isopropylpyrimidine would possess additional degrees of torsional freedom [1]. This reduction in conformational entropy translates into a more pre-organized binding conformation and is a recognized design principle for improving target binding affinity and selectivity.

Conformational Rigidity
Class-level inference
1 rotatable bond Δ = −1 vs. ethyl analog
Reported pre-organized binding context may support ligand efficiency
Calculated from SMILES; source-specific review needed
Conformational restriction Rotatable bonds Molecular design

GR Modulator Intermediate (Patent-Cited)

5-Bromo-2-cyclopropylpyrimidine is explicitly disclosed as a synthetic intermediate in AstraZeneca's patent WO2006/004532 A1 (Page/Page column 21) and in US2015/51395 A1 (Paragraph 1352-1353) for the preparation of glucocorticoid receptor modulators targeting inflammatory airway diseases [1][2]. The patent describes its conversion via cross-coupling and subsequent functionalization into potent GR antagonists with IC₅₀ values in the nanomolar range (representative downstream compounds show IC₅₀ = 9.6–560 nM in transrepression and antagonist assays in human ChaGoK1 cells) [3]. While the building block itself is not the active species, its specific 2-cyclopropyl-5-bromo substitution pattern is essential for constructing the pharmacophore; the corresponding 2-methyl or 2-chloro analogs would generate different final compounds with altered GR binding profiles.

GR Modulator Intermediate
Supporting evidence
Cited in WO2006/004532 A1 Downstream GR antagonists IC₅₀ 9.6–560 nM
Patent-route fidelity; analog substitution may require SAR re-validation
BindingDB cross-reference; data to verify in target assay
Glucocorticoid receptor Patent intermediate Inflammation

5-Bromo-2-cyclopropylpyrimidine: Recommended Applications


GR Modulator Synthesis

When following the synthetic protocols disclosed in WO2006/004532 A1 or US2015/51395 A1 for generating GR antagonist candidates, 5-bromo-2-cyclopropylpyrimidine is the designated building block. Its intermediate XLogP3 (1.5) and single rotatable bond are designed into the final pharmacophore, and substituting with 5-bromo-2-methylpyrimidine (XLogP3 1.3) or 5-bromo-2-chloropyrimidine (XLogP3 1.9) would produce analogs with different lipophilicity and conformational profiles, potentially invalidating existing SAR and requiring de novo optimization [1][2].

Conformational Restriction for Scaffold Design

In programs where reducing rotatable bond count is a primary design objective (e.g., to improve ligand efficiency or oral bioavailability), the cyclopropyl group at the 2-position offers a demonstrated advantage over ethyl or isopropyl analogs. The fixed orientation of the cyclopropyl ring relative to the pyrimidine core reduces entropic penalty upon target binding, a property that cannot be achieved with flexible alkyl chains .

Thermal Stability for Cross-Coupling Reactions

For synthetic sequences involving high-temperature Suzuki-Miyaura or Stille couplings (typically 70–110 °C), the higher boiling point of 5-bromo-2-cyclopropylpyrimidine (255 °C) provides a margin of thermal stability not available with 5-bromo-2-chloropyrimidine (boiling point 95 °C at reduced pressure), reducing losses due to evaporation and improving mass balance in multi-step syntheses .

Application
Selection Property
Validation Focus
GR Modulator Synthesis
Patent-designated cyclopropyl building block
Verify cross-coupling efficiency and final compound GR binding profile
Scaffold Design
Low rotatable bond count for conformational restriction
Assess target binding affinity and ligand efficiency improvements
High-Temperature Couplings
Elevated boiling point for thermal process window
Review mass balance and yield relative to lower-boiling analogs

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